アリルパーフルオロ-n-ノナノエート

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound’s unique structure, characterized by the presence of a perfluorinated carbon chain, allows it to participate in a range of chemical reactions.

科学的研究の応用

Allyl perfluoro-n-nonanoate has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of complex molecules and polymers.

Biology: It is used in the study of biological systems and the development of bioactive compounds.

Medicine: Allyl perfluoro-n-nonanoate is explored for its potential use in drug development and delivery systems.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

準備方法

Synthetic Routes and Reaction Conditions

Allyl perfluoro-n-nonanoate can be synthesized through the reaction of perfluoroalkyl ether acid fluoride with allyl alcohol. This reaction typically occurs under mild conditions and results in high yields of the desired product . The reaction can be represented as follows:

Perfluoroalkyl ether acid fluoride+Allyl alcohol→Allyl perfluoro-n-nonanoate+By-products

Industrial Production Methods

In industrial settings, the production of allyl perfluoro-n-nonanoate involves the use of large-scale reactors and optimized reaction conditions to ensure high efficiency and yield. The process may include steps such as purification and distillation to obtain the pure compound .

化学反応の分析

Types of Reactions

Allyl perfluoro-n-nonanoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form enones, which are valuable intermediates in the production of pharmaceuticals and agrochemicals.

Substitution: Allyl perfluoro-n-nonanoate can participate in substitution reactions, where the allyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of allyl perfluoro-n-nonanoate include iodoxybenzene for oxidation and various nucleophiles for substitution reactions. These reactions typically occur under mild to moderate conditions.

Major Products Formed

The major products formed from the reactions of allyl perfluoro-n-nonanoate include enones and substituted derivatives, which have significant applications in various fields.

作用機序

The mechanism of action for allyl perfluoro-n-nonanoate involves its participation in catalytic processes and photoredox reactions. In one study, perfluorooctylseleninic acid is used to catalyze the allylic oxidation of alkenes to enones, with iodoxybenzene as a reoxidant. The molecular targets and pathways involved in these reactions are primarily related to the activation of the allyl group and the perfluorinated carbon chain.

類似化合物との比較

Similar Compounds

Perfluoroalkyl ether derivatives: These compounds share similar structural features with allyl perfluoro-n-nonanoate and exhibit comparable reactivity.

Fluorinated acrylates: These compounds also contain fluorinated carbon chains and are used in similar applications.

Uniqueness

Allyl perfluoro-n-nonanoate is unique due to its specific combination of an allyl group and a perfluorinated carbon chain, which imparts distinct reactivity and properties. This uniqueness makes it a valuable compound in various scientific and industrial applications.

生物活性

Allyl perfluorononanoate (APFN) is a perfluorinated compound that has garnered attention due to its unique chemical properties and potential biological effects. This article aims to explore the biological activity of APFN, focusing on its interactions with biological systems, potential toxicity, and implications for human health and the environment.

Chemical Structure and Properties

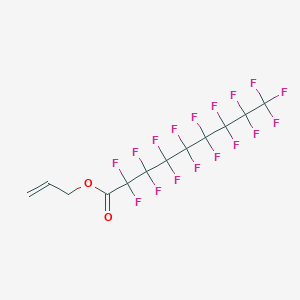

Allyl perfluorononanoate is a fluorinated ester formed from the reaction of allyl alcohol and perfluorononanoic acid. Its chemical structure can be represented as follows:

- Chemical Formula : C12H11F9O2

- Molecular Weight : 400.11 g/mol

The presence of fluorine atoms imparts unique properties such as hydrophobicity and resistance to degradation, which are characteristic of many perfluorinated compounds (PFAS).

Toxicological Studies

Research indicates that PFAS, including APFN, can exhibit various toxicological effects. A critical area of concern is their potential endocrine-disrupting activity. Studies have shown that PFAS can interfere with hormone signaling pathways, leading to adverse health outcomes.

- Endocrine Disruption : In vitro studies have demonstrated that certain PFAS can bind to hormone receptors, disrupting normal endocrine function. For instance, a study highlighted the antiandrogenic effects of several PFAS compounds, suggesting that APFN may similarly affect androgen receptor (AR) activity .

- Developmental Toxicity : Animal studies have indicated that exposure to PFAS during critical developmental windows can lead to neurodevelopmental deficits. For example, research involving avian models showed that exposure to PFAS compounds impaired cognitive functions related to imprinting behavior .

- Bioaccumulation and Persistence : APFN, like other PFAS, is resistant to environmental degradation, leading to bioaccumulation in living organisms. This persistence raises concerns about long-term exposure and ecological impacts.

Case Studies

Several case studies have investigated the biological effects of PFAS in various contexts:

- Aquatic Environments : A study conducted in Austria examined the concentration levels of perfluorinated substances in aquatic ecosystems, revealing significant bioaccumulation in fish populations. The findings highlighted the potential for these compounds to enter the food chain and affect higher trophic levels .

- Human Health Implications : Epidemiological studies have linked PFAS exposure to various health issues in humans, including liver disease and immune system dysfunction. A notable correlation was found between serum levels of PFAS and thyroid hormone disruption among populations exposed to contaminated water sources .

Table 1: Summary of Biological Effects of Allyl Perfluorononanoate

Table 2: Concentration Levels of PFAS in Aquatic Environments

特性

IUPAC Name |

prop-2-enyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5F17O2/c1-2-3-31-4(30)5(13,14)6(15,16)7(17,18)8(19,20)9(21,22)10(23,24)11(25,26)12(27,28)29/h2H,1,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCARDCAPXKDJAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5F17O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00336619 |

Source

|

| Record name | Prop-2-en-1-yl heptadecafluorononanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117374-33-1 |

Source

|

| Record name | Prop-2-en-1-yl heptadecafluorononanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。